molecular formula C18H18N2O3 B14804303 N'-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-2-methylbenzohydrazide

N'-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-2-methylbenzohydrazide

Cat. No.: B14804303
M. Wt: 310.3 g/mol
InChI Key: XURBQXJULHDQJN-VAWYXSNFSA-N
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Description

N’-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-2-methylbenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group attached to a substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-2-methylbenzohydrazide typically involves the reaction of 2-methylbenzohydrazide with (2E)-3-(2-methoxyphenyl)prop-2-enoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

While specific industrial production methods for N’-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-2-methylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques, such as recrystallization or chromatography, would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-2-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles, such as amines or thiols, can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted hydrazides with various functional groups.

Scientific Research Applications

N’-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-2-methylbenzohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-2-methylbenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2-methylbenzohydrazide
  • N’-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]-2-methylbenzohydrazide
  • N’-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2-methylbenzohydrazide

Uniqueness

N’-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-2-methylbenzohydrazide is unique due to the presence of the 2-methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a therapeutic agent or chemical intermediate compared to similar compounds with different substituents.

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

N'-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-2-methylbenzohydrazide

InChI

InChI=1S/C18H18N2O3/c1-13-7-3-5-9-15(13)18(22)20-19-17(21)12-11-14-8-4-6-10-16(14)23-2/h3-12H,1-2H3,(H,19,21)(H,20,22)/b12-11+

InChI Key

XURBQXJULHDQJN-VAWYXSNFSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NNC(=O)/C=C/C2=CC=CC=C2OC

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C=CC2=CC=CC=C2OC

Origin of Product

United States

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